2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium
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Overview
Description
2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium is a compound with significant interest in the fields of chemistry and biology. This compound is known for its unique structural properties, which make it a valuable subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium typically involves the reaction of 4-bromothiophenol with chloroacetic acid in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium
- 2-(4-fluorophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium
- 2-(4-methylphenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium
Uniqueness
2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
87298-90-6 |
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Molecular Formula |
C14H22BrNO5S |
Molecular Weight |
396.30 g/mol |
IUPAC Name |
2-(4-bromophenyl)sulfanylacetate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C8H7BrO2S.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChI Key |
HJNRMJOXVCOCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)[O-])Br.C(CO)[NH+](CCO)CCO |
Origin of Product |
United States |
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